methyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate
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Description
Methyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C20H16N4O5S and its molecular weight is 424.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.08414080 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[4,5-b]pyridines, have been reported to interact with a wide range of receptor targets .
Mode of Action
Thiazolo[4,5-b]pyridines, which share a similar structure, have been reported to exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Biochemical Pathways
It’s worth noting that similar compounds have been reported to possess a broad spectrum of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazolo[4,5-b]pyridines, which share a similar structure, have been reported to exhibit a broad spectrum of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the properties of similar compounds may be altered by processing techniques, such as cross-linking and sterilization .
Biological Activity
Methyl 4-{2-[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C20H16N4O5S
- Molecular Weight : 424.4 g/mol
- CAS Number : 946346-04-9
- IUPAC Name : methyl 4-{[2-(7-furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamido}benzoate
Antimicrobial Activity
Research indicates that compounds with thiazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives containing these structures have shown activity against various bacteria and fungi. The compound's structure suggests potential for similar activity:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate to high antibacterial | |
Escherichia coli | Moderate antibacterial | |
Candida albicans | Antifungal activity |
Cytotoxicity
In vitro studies have demonstrated that compounds with similar structural features can exhibit cytotoxic effects against cancer cell lines. For example, thiazole derivatives have been reported to possess IC50 values in the low micromolar range against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Reference |
---|---|---|
A431 (epidermoid carcinoma) | < 10 µg/mL | |
Jurkat (T-cell leukemia) | < 10 µg/mL |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole and furan moieties play a crucial role in its interaction with biological targets such as enzymes and receptors involved in cell signaling pathways.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It could potentially modulate receptors associated with apoptosis or inflammatory responses.
Case Studies
Several studies have explored compounds related to this compound:
- Antibacterial Activity Study : A study reported the synthesis of thiazole derivatives demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance potency against resistant strains .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of thiazole-containing compounds on various cancer cell lines. The results indicated that specific substitutions on the thiazole ring could lead to increased cytotoxicity compared to standard chemotherapeutics .
Properties
IUPAC Name |
methyl 4-[[2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c1-11-21-17-18(30-11)16(14-4-3-9-29-14)23-24(19(17)26)10-15(25)22-13-7-5-12(6-8-13)20(27)28-2/h3-9H,10H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXMOHHEYMECAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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